molecular formula C20H16FNO4S B2983261 5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-66-1

5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2983261
CAS No.: 1021060-66-1
M. Wt: 385.41
InChI Key: XZNKUSQSPHVTQL-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound with potential applications in diverse scientific fields, including chemistry, biology, medicine, and industry. Its complex structure includes various functional groups, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis begins with the reaction of 4-fluorobenzyl chloride with sodium hydroxide in ethanol, resulting in the formation of 4-fluorobenzyl alcohol.

  • Route 2: : The intermediate is then reacted with 2-bromo-4H-pyran-4-one in the presence of a base like potassium carbonate, leading to the formation of the pyran-2-carboxamide core.

  • Route 3:

Industrial Production Methods

For large-scale production, optimizing reaction conditions and using continuous flow reactors can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily at the sulfur and phenyl groups.

  • Reduction: : Reduction reactions can occur at the keto group, converting it into a hydroxyl group.

  • Substitution: : Nucleophilic substitution reactions are possible at the benzyl and pyran rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, acids, and bases.

Major Products

  • Oxidation Products: : Sulfoxide and sulfone derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, it serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms.

Biology

It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The fluoro and methylthio groups are key contributors to its binding affinity and specificity.

Molecular Targets and Pathways

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, preventing substrate access.

  • Receptor Interaction: : The compound can bind to receptors, modulating their activity and influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4H-pyran-2-carboxamides: : Compounds with similar structural frameworks but different substituents.

  • Benzyl oxy derivatives: : Compounds with various substituents on the benzyl group.

  • Thioether phenyl derivatives: : Compounds containing the phenyl-thioether linkage with different functional groups.

Uniqueness

What sets this compound apart is the combination of its fluorobenzyl, methylthio phenyl, and pyran-2-carboxamide groups, which collectively contribute to its unique chemical and biological properties.

Fascinating, right? Does that scratch the chemistry itch?

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4S/c1-27-19-5-3-2-4-15(19)22-20(24)17-10-16(23)18(12-26-17)25-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNKUSQSPHVTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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